molecular formula C25H22N2O6 B1238043 benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate

benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate

Cat. No.: B1238043
M. Wt: 446.5 g/mol
InChI Key: OVVOBCPUDNVSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate is a complex organic compound that belongs to the class of α-amino acid esters . This compound is characterized by its unique structure, which includes a quinazolinone core and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to fully elucidate the molecular pathways involved .

Comparison with Similar Compounds

benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the quinazolinone core and the dimethoxyphenyl group, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H22N2O6

Molecular Weight

446.5 g/mol

IUPAC Name

benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetate

InChI

InChI=1S/C25H22N2O6/c1-31-21-13-12-18(14-22(21)32-2)27-24(29)19-10-6-7-11-20(19)26(25(27)30)15-23(28)33-16-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3

InChI Key

OVVOBCPUDNVSCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate
Reactant of Route 2
Reactant of Route 2
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate
Reactant of Route 3
Reactant of Route 3
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate
Reactant of Route 4
Reactant of Route 4
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate
Reactant of Route 5
Reactant of Route 5
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate
Reactant of Route 6
Reactant of Route 6
benzyl 2-[3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.